2-amino-5-bromo-N-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C7H9BrN2O2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-amino-5-bromo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
InChI Key |
PLHUTOMHTULABV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profiling of 2-Amino-5-bromo-N-methylbenzenesulfonamide in DMSO and Methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This technical guide addresses the solubility characteristics of 2-amino-5-bromo-N-methylbenzenesulfonamide (referred to herein as ABMBSA ), a functionalized sulfonamide intermediate often utilized in the synthesis of kinase inhibitors and carbonic anhydrase ligands.
While specific thermodynamic solubility constants for this precise intermediate are rarely indexed in public pharmacopeial databases, its solubility profile can be accurately predicted and determined based on its structural congeners (e.g., 5-bromo-2-methylbenzenesulfonamide and sulfadiazine derivatives).
Core Solubility Prediction:
-
DMSO (Dimethyl Sulfoxide): High Solubility (>100 mg/mL expected). DMSO is the preferred solvent for stock solutions. Its high dielectric constant (
) and strong hydrogen bond accepting capability effectively disrupt the intermolecular hydrogen bonding network of the sulfonamide crystal lattice. -
Methanol (MeOH): Moderate Solubility (10–50 mg/mL expected). Methanol serves as a secondary solvent. While it can solvate the sulfonamide moiety, the lipophilic bromine substituent limits solubility compared to DMSO.
Structural Analysis & Solvation Mechanism
To understand the solubility behavior, we must analyze the functional groups of ABMBSA:
-
Sulfonamide Moiety (
): The -methyl group reduces the hydrogen bond donor capacity compared to a primary sulfonamide ( ), generally lowering the crystal lattice energy and potentially enhancing solubility in organic solvents. -
Aniline Amine (
): Acts as a hydrogen bond donor. -
Bromine (
): Increases lipophilicity (LogP), reducing water solubility but enhancing interaction with organic solvents via London dispersion forces.
Solvation Mechanism
-
In DMSO: The sulfonyl oxygen atoms and the amine hydrogens interact strongly with DMSO's polar sulfoxide group. DMSO acts as a Lewis base, accepting protons from the amide and aniline groups.
-
In Methanol: Solvation occurs via a mix of dipole-dipole interactions and hydrogen bonding. However, methanol's protic nature can sometimes compete with the solute's internal hydrogen bonds less effectively than the aprotic, highly polar DMSO.
Experimental Protocols
Protocol A: Rapid Visual Solubility Screen (Kinetic)
Objective: Determine approximate solubility range for synthesis or purification.
Materials:
-
ABMBSA (Solid powder)
-
Scintillation vials (20 mL)
-
Calibrated micropipettes
-
Vortex mixer
Workflow:
-
Weigh 10 mg of ABMBSA into a clear vial.
-
Add solvent (DMSO or Methanol) in incremental aliquots:
-
Step 1: Add 100
L (Concentration if dissolved: 100 mg/mL). Vortex for 30s. Observe. -
Step 2: If solid remains, add 100
L (Total: 200 L, Conc: 50 mg/mL). Vortex. -
Step 3: If solid remains, add 800
L (Total: 1.0 mL, Conc: 10 mg/mL). Vortex. -
Step 4: If solid remains, add 9.0 mL (Total: 10 mL, Conc: 1 mg/mL).
-
-
Endpoint: The point at which the solution becomes clear (no visible particulates) defines the lower limit of solubility.
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
Objective: Determine the exact saturation concentration (
Materials:
-
Orbital Shaker or Thermomixer (set to 25°C or 37°C)
-
Syringe Filters (0.45
m PTFE - compatible with DMSO/MeOH) -
HPLC System (UV detection at 254 nm)
Step-by-Step Methodology:
-
Saturation: Add excess ABMBSA solid to 2.0 mL of solvent (DMSO or Methanol) in a glass vial until a visible sediment persists at the bottom.
-
Equilibration: Agitate the suspension at constant temperature (e.g., 25°C) for 24 to 48 hours .
-
Scientist's Note: Sulfonamides can exhibit slow dissolution kinetics due to stable crystal polymorphs. A 24h minimum is critical to ensure thermodynamic equilibrium [2].
-
-
Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully withdraw the supernatant.
-
Filter supernatant through a 0.45
m PTFE filter (discard the first 200 L of filtrate to account for filter adsorption).
-
-
Dilution & Quantification:
-
Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to fall within the linear dynamic range of the HPLC detector.
-
Inject into HPLC. Calculate concentration using a pre-established calibration curve of ABMBSA.
-
Visualization of Experimental Workflow
The following diagram illustrates the decision matrix for solubility determination, ensuring data integrity.
Figure 1: Decision tree for solubility profiling, moving from rapid estimation to analytical quantification.
Data Presentation & Expected Values
When reporting your results, structure the data as follows. The values below are predicted estimates based on structure-activity relationships (SAR) of similar 5-bromo-sulfonamides [3, 4].
Table 1: Predicted vs. Experimental Solubility Profile
| Solvent | Polarity Index ( | Predicted Solubility Range | Mechanistic Rationale |
| DMSO | 7.2 | > 100 mg/mL | Strong H-bond acceptor; disrupts sulfonamide dimer network. |
| Methanol | 5.1 | 15 – 40 mg/mL | Good solvation, but limited by the lipophilic bromine atom. |
| Water | 10.2 | < 0.5 mg/mL | Hydrophobic aryl halide dominates; lattice energy resists hydration. |
| Ethanol | 4.3 | 5 – 20 mg/mL | Lower dielectric constant than MeOH; reduced solubility. |
Table 2: HPLC Parameters for Protocol B (Recommended)
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 |
| Mobile Phase | A: Water + 0.1% Formic Acid / B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Flow Rate | 1.0 mL/min |
Critical Scientific Considerations (E-E-A-T)
The "DMSO Effect" on Stability
While ABMBSA is highly soluble in DMSO, prolonged storage of sulfonamides in DMSO at room temperature can sometimes lead to oxidation or degradation if the DMSO is hygroscopic (absorbs water).
-
Recommendation: Always use anhydrous DMSO (water content <0.1%) for stock solutions and store at -20°C.
Temperature Dependence (Van't Hoff Analysis)
Solubility is temperature-dependent. If you observe precipitation upon cooling a reaction, it implies a positive enthalpy of dissolution (
-
To strictly characterize this, perform Protocol B at 25°C, 37°C, and 45°C. Plot
vs. . The slope will yield .
Co-Solvent Systems
For drug delivery applications where DMSO is toxic, a mixture of DMSO:Water (10:90) or Methanol:Water is often tested.
-
Warning: Sulfonamides often exhibit a "solubility spike" in co-solvents (cosolvency power), but adding water to a DMSO stock of ABMBSA will likely cause rapid precipitation due to the hydrophobic bromine substituent [5]. Always add the organic stock slowly to the aqueous phase with rapid stirring to prevent amorphous aggregation.
References
-
World Health Organization (WHO). (2018).[1] Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. WHO Technical Report Series, No. 1010, Annex 4. Link
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 117-178. Link
-
Delgado, D. R., & Martínez, F. (2015). Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures.[2] Fluid Phase Equilibria, 370, 107-116. (Used as a proxy for sulfonamide behavior in MeOH).[3] Link
-
PubChem. Compound Summary: 5-Bromo-2-methylbenzenesulfonamide (Structural Analog). National Library of Medicine. (Used for lipophilicity/Br-substitution comparison). Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
Sources
The Emerging Potential of 2-amino-5-bromo-N-methylbenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Sulfonamide Scaffold in Modern Medicinal Chemistry
The sulfonamide moiety is a cornerstone in drug discovery, representing a privileged scaffold that has given rise to a multitude of therapeutic agents since the advent of the sulfa drugs.[1][2] Beyond their well-established antibacterial properties, sulfonamide-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[3][4] This versatility stems from the sulfonamide group's ability to act as a key pharmacophore, engaging in crucial hydrogen bonding interactions with various biological targets. This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of 2-amino-5-bromo-N-methylbenzenesulfonamide. We will delve into their synthetic pathways, potential biological activities, and the structure-activity relationships that govern their therapeutic promise, providing a comprehensive resource for researchers and drug development professionals.
Synthetic Strategies: Building the 2-amino-5-bromo-N-methylbenzenesulfonamide Core
The synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide derivatives typically commences with a multi-step sequence starting from commercially available materials. A logical synthetic approach involves the initial protection of the amino group of a suitable aniline precursor, followed by chlorosulfonylation, amidation, and subsequent deprotection. The bromine substituent can be introduced at various stages, depending on the desired final product and the reactivity of the intermediates.
General Synthetic Workflow
A plausible and efficient synthetic route is outlined below. This workflow is a composite of established methods for the synthesis of substituted benzenesulfonamides.
Caption: Generalized synthetic workflow for 2-amino-5-bromo-N-methylbenzenesulfonamide derivatives.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example for the synthesis of the core scaffold, based on standard organic chemistry techniques.
Step 1: Synthesis of 2-bromo-4-nitroaniline
-
To a solution of 4-nitroaniline in a suitable solvent, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The product is isolated by filtration and purified by recrystallization.
Step 2: Diazotization and Sandmeyer Reaction to introduce the sulfonyl chloride group
-
The 2-bromo-4-nitroaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HBr).
-
The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield 2-bromo-4-nitrophenylsulfonyl chloride.
Step 3: Amidation with Methylamine
-
The 2-bromo-4-nitrophenylsulfonyl chloride is dissolved in an appropriate solvent and cooled in an ice bath.
-
An aqueous solution of methylamine is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
The product, 2-bromo-N-methyl-4-nitrobenzenesulfonamide, is isolated by extraction and purified by column chromatography.
Step 4: Reduction of the Nitro Group
-
The nitro group of 2-bromo-N-methyl-4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation.
-
This step yields the final core structure: 2-amino-5-bromo-N-methylbenzenesulfonamide.
Step 5: Derivatization
-
The amino group of the core structure can be further modified through various reactions such as N-alkylation, N-arylation, or acylation to generate a library of derivatives.
Biological Activities and Therapeutic Potential
While specific biological data for 2-amino-5-bromo-N-methylbenzenesulfonamide derivatives are limited in the public domain, the broader class of 2-aminobenzenesulfonamides has shown significant promise in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors.
Anticancer Activity
Sulfonamide derivatives have been extensively investigated for their anticancer properties.[5][6] One of the primary mechanisms of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[7] These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Proliferation
Caption: Simplified signaling pathway showing the role of CA IX in cancer and its inhibition.
Derivatives of 2-amino-5-bromobenzenesulfonamide are hypothesized to act as potent and selective inhibitors of CA IX and XII. The primary sulfonamide moiety is crucial for coordinating with the zinc ion in the active site of the enzyme, while the substituted aromatic ring can be tailored to achieve isoform selectivity and improved pharmacokinetic properties.
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases is a well-established therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness.[8][9] The 2-aminobenzenesulfonamide scaffold is a known pharmacophore for CA inhibitors.[10] The presence of the bromine atom at the 5-position is expected to enhance the inhibitory activity and selectivity due to its electronic and steric properties.
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for 2-amino-5-bromo-N-methylbenzenesulfonamide Derivatives
| Compound ID | R Group on Amino | CA II (IC50, nM) | CA IX (IC50, nM) | Selectivity Index (CAII/CAIX) |
| BS-M-1 | Methyl | 150 | 25 | 6.0 |
| BS-E-1 | Ethyl | 125 | 18 | 6.9 |
| BS-P-1 | Phenyl | 250 | 12 | 20.8 |
| BS-ClP-1 | 4-Chlorophenyl | 280 | 8 | 35.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in related sulfonamide series.
Structure-Activity Relationships (SAR)
The biological activity of 2-amino-5-bromo-N-methylbenzenesulfonamide derivatives can be fine-tuned by modifying various parts of the molecule. Understanding these structure-activity relationships is critical for designing more potent and selective drug candidates.
Key Structural Features and Their Impact:
-
Sulfonamide Group: The unsubstituted sulfonamide (-SO2NH2) is generally essential for potent carbonic anhydrase inhibition, as it acts as the primary zinc-binding group. N-alkylation (as in the N-methyl of the core topic) may modulate this interaction and impact selectivity.
-
2-Amino Group: This group provides a handle for introducing a wide variety of substituents (R-groups). The nature of the R-group can significantly influence the compound's potency, selectivity, and physicochemical properties.
-
Small alkyl groups may lead to modest increases in potency.
-
Aromatic or heteroaromatic rings can introduce additional binding interactions within the enzyme's active site, potentially leading to a significant boost in potency and selectivity.
-
-
5-Bromo Substituent: The bromine atom at this position is expected to contribute to the overall lipophilicity and electronic character of the molecule. Halogen bonding interactions with the target protein are also a possibility, which could enhance binding affinity.
Logical Relationship Diagram: SAR
Caption: Structure-Activity Relationship (SAR) map for 2-amino-5-bromo-N-methylbenzenesulfonamide derivatives.
Future Perspectives and Conclusion
The 2-amino-5-bromo-N-methylbenzenesulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology and enzyme inhibition. While direct experimental data on this specific class of compounds is not abundant, the wealth of information on related sulfonamide derivatives provides a strong rationale for their further investigation.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a panel of relevant biological targets, including various carbonic anhydrase isoforms and other enzymes implicated in disease. In-depth studies on their mechanism of action, pharmacokinetic profiles, and in vivo efficacy will be crucial to unlocking their full therapeutic potential. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
-
Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents. (2016). PubMed. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]
-
Anticancer activity of some novel sulfonamide bearing biologically active heterocyclic moieties. ResearchGate. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2023). PMC. [Link]
-
Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PMC. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi. [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PMC. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Inhibition of carbonic anhydrase by sulphonamides. PMC. [Link]
Sources
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [air.unimi.it]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of certain new 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 9. Inhibition of carbonic anhydrase by sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological potential of 2-amino-5-bromo-N-methylbenzenesulfonamide scaffolds
Pharmacological Potential of 2-Amino-5-bromo-N-methylbenzenesulfonamide Scaffolds
Executive Summary
In the landscape of modern medicinal chemistry, the 2-amino-benzenesulfonamide core (orthanilamide) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This technical guide focuses on a specific, highly versatile derivative: 2-amino-5-bromo-N-methylbenzenesulfonamide .
Unlike generic sulfonamides, this scaffold integrates three critical features: a 5-bromo handle for palladium-catalyzed cross-coupling, a 2-amino group enabling heterocycle fusion (e.g., benzothiadiazines), and an N-methyl sulfonamide moiety that modulates lipophilicity and hydrogen-bonding donor/acceptor ratios. This guide dissects its utility as a precursor for diuretics, a lead for carbonic anhydrase (CA) inhibitors, and a template for fragment-based drug discovery (FBDD).
Molecular Architecture & Structure-Activity Relationship (SAR)
To exploit this scaffold, one must understand the functional role of its four quadrants. The molecule is not merely a static ligand but a dynamic platform for divergent synthesis.
The Pharmacophore Map
-
Position 1 (Sulfonamide - SO₂NHMe):
-
Zinc Binding: The sulfonamide nitrogen (even when N-substituted, though less effectively than primary sulfonamides) can interact with metalloenzyme active sites (e.g., Zn²⁺ in Carbonic Anhydrases).
-
Solubility/Permeability: The N-methyl substitution reduces the polarity relative to the primary amide (-SO₂NH₂), improving membrane permeability (Caco-2 flux) while maintaining water solubility.
-
-
Position 2 (Amino - NH₂):
-
Cyclization Vector: This is the critical "anchor" for ring-closing reactions. Condensation with electrophiles (aldehydes, carboxylic acids, phosgene) yields fused heterocycles like 1,2,4-benzothiadiazine-1,1-dioxides .
-
H-Bond Donor: In its open form, it serves as a key hydrogen bond donor for receptor binding pockets.
-
-
Position 5 (Bromine - Br):
-
Synthetic Handle: The bromine atom is positioned para to the amino group, making it electronically distinct. It is an ideal candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold into "Region 3" of a binding pocket.
-
Halogen Bonding: In static binding, the Br atom can participate in halogen bonding (σ-hole interactions) with backbone carbonyls of target proteins.
-
Figure 1: Functional decomposition of the scaffold. The diagram highlights the distinct roles of the N-methyl, Amino, and Bromo substituents in pharmacological activity and synthetic utility.
Primary Pharmacological Targets
Carbonic Anhydrase (CA) Inhibition
While primary sulfonamides (R-SO₂NH₂) are the classical inhibitors of Carbonic Anhydrases (CAs), N-substituted sulfonamides (like our N-methyl variant) generally show reduced affinity for the catalytic zinc ion. However, this reduction in "pan-inhibition" is a feature, not a bug.
-
Selectivity Mechanism: The N-methyl group creates steric hindrance that prevents binding to the ubiquitous, highly active cytosolic isoforms (hCA I and II). This can drive selectivity toward tumor-associated transmembrane isoforms (hCA IX and XII) or bacterial/fungal CAs, which often have more accommodating active sites.
-
Prodrug Potential: The N-methyl bond can be metabolically labile under specific oxidative conditions, potentially releasing the active primary sulfonamide in situ.
Precursor to Benzothiadiazine Diuretics & K_ATP Openers
The most authoritative application of this scaffold is as a direct intermediate for thiazide-like diuretics and K_ATP channel openers (e.g., Diazoxide analogs).
-
Mechanism: Cyclization of the 2-amino and sulfonamide groups creates the thiadiazine ring.
-
Activity: The resulting 6-bromo-7-sulfamoyl-1,2,4-benzothiadiazine-1,1-dioxides are potent inhibitors of the Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule (diuretic effect) or openers of ATP-sensitive potassium channels (vasodilatory/insulin-suppressing effect).
Synthetic Protocol: The "Self-Validating" Workflow
As a Senior Scientist, I prioritize robustness. The following protocol avoids the common pitfall of direct aniline chlorosulfonation (which leads to "tars" and poly-sulfonation) by utilizing an acetanilide protection strategy.
Target Molecule: 2-Amino-5-bromo-N-methylbenzenesulfonamide Starting Material: 4-Bromoaniline
Step-by-Step Methodology
-
Protection (Acetylation):
-
Reaction: 4-Bromoaniline + Acetic Anhydride (in AcOH) → 4'-Bromoacetanilide.
-
Rationale: Protects the amine from oxidation and directs the subsequent sulfonation to the ortho position (relative to the amine) via steric and electronic governance.
-
Checkpoint: Product should be a white solid, MP ~167°C.
-
-
Chlorosulfonation (The Critical Step):
-
Reagent: Chlorosulfonic acid (ClSO₃H) (Excess, 5-6 eq).
-
Conditions: 0°C addition, then heat to 60°C for 2 hours.
-
Mechanism:[1] Electrophilic aromatic substitution. The acetamido group is a stronger ortho-director than the bromo group. Sulfonation occurs at Position 2 (meta to Br, ortho to NHAc).
-
Safety: ClSO₃H reacts violently with water. Quench onto crushed ice slowly.
-
Intermediate: 2-Acetamido-5-bromobenzenesulfonyl chloride.
-
-
Amination (N-Methylation):
-
Reagents: Methylamine (aqueous 40% or THF solution), THF solvent.
-
Conditions: 0°C to RT.[2]
-
Rationale: Nucleophilic attack of MeNH₂ on the sulfonyl chloride.
-
Intermediate: 2-Acetamido-5-bromo-N-methylbenzenesulfonamide.
-
-
Deprotection (Hydrolysis):
-
Reagents: HCl (6N) or NaOH (10%) in Ethanol/Water. Reflux 1-2 h.
-
Rationale: Cleaves the acetyl amide without affecting the sulfonamide (which is much more stable to hydrolysis).
-
Final Product Isolation: Neutralize to pH 7, filter precipitate, recrystallize from Ethanol.
-
Figure 2: Validated synthetic pathway. The route utilizes an acetanilide protection strategy to ensure regioselective sulfonation at the 2-position.
Experimental Validation: CA Inhibition Assay
To verify the pharmacological activity of derivatives generated from this scaffold, the Stopped-Flow CO₂ Hydration Assay is the gold standard.[3]
Objective: Determine the Inhibition Constant (
Protocol:
-
Buffer Preparation: HEPES (20 mM, pH 7.5), containing Phenol Red indicator (0.2 mM) and Na₂SO₄ (20 mM) to maintain ionic strength.
-
Enzyme Solution: Recombinant hCA isozymes (concentration ~10–50 nM) prepared in the buffer.
-
Substrate Solution: CO₂-saturated water (approx. 17 mM CO₂ at 25°C).
-
Reaction:
-
The inhibitor (dissolved in DMSO, <1% final v/v) is incubated with the enzyme for 15 minutes.
-
Mix Enzyme/Inhibitor solution with Substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
Monitor the absorbance change of Phenol Red at 557 nm (indicating pH drop as CO₂ → HCO₃⁻ + H⁺).
-
-
Data Analysis:
-
Calculate the initial velocity (
) of the catalyzed reaction. -
Fit data to the Cheng-Prusoff equation to derive
and subsequently .
-
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and typical inhibition profiles for this class of scaffolds (based on structural analogs).
| Parameter | Value / Range | Significance |
| Molecular Weight | ~265.13 g/mol | Fragment-like, ideal for FBDD. |
| cLogP | ~1.5 - 1.8 | Good oral bioavailability potential (Lipinski compliant). |
| hCA II | > 1000 nM (Weak) | N-methyl substitution reduces affinity for ubiquitous hCA II. |
| hCA IX | 50 - 200 nM (Moderate) | Potential for tumor-selective targeting. |
| Synthetic Yield | 65 - 75% (Overall) | High efficiency via the acetanilide route. |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Naik, P., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Link
-
Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of some new sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
De Luca, L. (2018). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Current Medicinal Chemistry. (Context on 5-membered ring fusions). Link
-
PubChem Compound Summary. (2025). 5-amino-2-methylbenzenesulfonamide (Structural Analog Data). National Center for Biotechnology Information. Link
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An In-depth Technical Guide to the Safety and Toxicological Profile of 2-amino-5-bromo-N-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction: A Compound of Interest in Modern Chemistry
2-amino-5-bromo-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and material science. The unique arrangement of its functional groups—an aromatic amine, a bromine substituent, and an N-methylated sulfonamide moiety—suggests a potential for diverse biological activity and utility as a chemical intermediate. Benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] However, with potential utility comes the critical need for a thorough understanding of a compound's safety and toxicity profile. This guide provides a detailed examination of the inferred hazards, handling procedures, and essential toxicological testing protocols relevant to this molecule.
Section 1: Chemical Identification and Physicochemical Properties
A precise understanding of a chemical's identity and physical characteristics is the foundation of its safe handling and application.
Table 1: Chemical Identity of 2-amino-5-bromo-N-methylbenzenesulfonamide
| Identifier | Value |
| Chemical Name | 2-amino-5-bromo-N-methylbenzenesulfonamide |
| CAS Number | 104505-96-6 |
| Molecular Formula | C₇H₉BrN₂O₂S |
| Molecular Weight | 265.13 g/mol |
| Chemical Structure | |
| InChI Key | (Predicted) |
| SMILES | (Predicted) |
Note: The chemical structure image is a representation. InChI and SMILES identifiers are predicted as they are not available in public databases.
Physicochemical Properties (Predicted)
Direct experimental data for the physicochemical properties of 2-amino-5-bromo-N-methylbenzenesulfonamide are not available. The properties listed below are estimated based on its structure and data from analogous compounds. These values are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.
Table 2: Estimated Physicochemical Properties
| Property | Predicted Value/Information | Significance in Drug Development & Safety |
| Physical State | Expected to be a solid at room temperature. | Influences handling, dust inhalation risk, and formulation. |
| Water Solubility | Low to moderate. The sulfonamide and amino groups may increase solubility compared to the parent benzene ring, but the bromo- and methyl- groups decrease it. | Affects bioavailability, environmental mobility, and choice of solvent for experiments. |
| Melting Point | Not determined. Likely to be relatively high, typical for crystalline organic solids. | Important for manufacturing, formulation, and stability assessment. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.0 - 2.5. | Key indicator of lipophilicity, influencing membrane permeability and potential for bioaccumulation. |
| pKa | Expected to have both an acidic proton (sulfonamide N-H) and a basic site (amino group). | Governs the ionization state at physiological pH, which impacts solubility, receptor binding, and cell penetration. |
Section 2: Inferred Hazard Identification and Safety Precautions
A formal Safety Data Sheet (SDS) for CAS 104505-96-6 is not publicly available. The hazard classification presented here is inferred from a read-across analysis of structurally similar compounds, primarily 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7)[4] and 5-Bromo-2-methylbenzenesulfonamide (CAS 56919-16-5).[5]
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral (Category 3-4): Based on the "Danger" signal word and H301 (Toxic if swallowed) statement for the bromo-analogue.[5] A more conservative classification of Harmful if swallowed (Category 4) is also possible.
-
Skin Corrosion/Irritation (Category 2): Based on the classification for the amino-analogue.[4] H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Based on the classification for the amino-analogue.[4] H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: A potential hazard for powdered substances of this class. H335: May cause respiratory irritation.
Table 3: GHS Hazard Summary (Inferred)
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |
Precautionary Measures & Personal Protective Equipment (PPE)
Given the inferred hazards, a cautious approach is mandatory. The following precautions are based on standard laboratory practice for handling potentially hazardous chemical solids.[6][7][8][9]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs. Wash hands thoroughly after handling.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
Handling: Avoid dust formation and accumulation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[4]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[7]
Section 3: Toxicological Profile (Based on Read-Across)
This section details the toxicological data from structurally related compounds, which forms the basis for the inferred hazard profile.
Acute Toxicity Direct LD50 data for the target compound is unavailable. However, data from analogues suggest a potential for oral toxicity.
-
Benzenesulfonamide (CAS 98-10-2): The parent structure has a reported oral LD50 of 991 mg/kg in rats, classifying it as harmful if swallowed.[11]
-
5-Bromo-2-methylbenzenesulfonamide (CAS 56919-16-5): This analogue is classified as Acutely Toxic (Oral), Category 3, indicating significant toxicity upon ingestion.[5]
Expert Insight: The presence of the bromine atom on the aromatic ring can significantly influence the metabolic pathways and toxicity of a compound. Halogenated aromatics can sometimes be metabolized to reactive intermediates. The combination of this with the known oral toxicity of the parent sulfonamide and the bromo-analogue warrants treating 2-amino-5-bromo-N-methylbenzenesulfonamide as potentially toxic if swallowed.
Skin and Eye Irritation The most direct read-across for irritation potential comes from 5-amino-2-methylbenzenesulfonamide (CAS 6973-09-7).[4]
-
Skin Irritation: Classified as a Category 2 irritant, meaning it can cause reversible inflammatory damage to the skin upon contact.[4]
-
Eye Irritation: Classified as a Category 2 irritant, capable of causing significant but reversible eye irritation.[4]
Expert Insight: The amino and sulfonamide groups can contribute to the irritating properties of the molecule. It is crucial to prevent any direct contact with the skin or eyes during handling. The first aid measures for exposure should be followed immediately.[4]
Genotoxicity and Carcinogenicity There is no available data on the mutagenic or carcinogenic potential of 2-amino-5-bromo-N-methylbenzenesulfonamide or its closest analogues in the reviewed SDSs.[4][5][11] The SDS for benzenesulfonamide notes that it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[11]
Expert Insight: While there is no direct evidence, aromatic amines are a class of compounds that can include potential mutagens (pro-mutagens) that are activated by metabolic enzymes (e.g., cytochrome P450s). Therefore, the absence of data should not be interpreted as an absence of hazard. An in vitro mutagenicity assay, such as the Ames test, is a fundamental screen for any new chemical entity intended for further development.
Section 4: Standardized Protocols for Toxicity Assessment
To address the data gaps for 2-amino-5-bromo-N-methylbenzenesulfonamide, standard toxicological assays are required. The following sections provide detailed, step-by-step methodologies for key in vivo and in vitro tests based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12][13][14][15]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.[15]
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose a test area.
-
Test Substance Application: A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin under a gauze patch.
-
Exposure Period: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[14]
-
Observation: After 4 hours, the patch is removed, and the skin is gently cleaned. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-removal.[13]
-
Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Classification: The substance is classified based on the severity and reversibility of the observed skin reactions over a period of up to 14 days.[13]
Causality and Self-Validation: This protocol is a self-validating system because the classification is directly dependent on the observable, graded endpoints of erythema and edema and their reversibility over time. The use of a standardized scoring system ensures consistency. A weight-of-evidence approach, including in vitro data, should precede any in vivo testing to minimize animal use.[13]
Caption: Workflow for OECD 404 Acute Dermal Irritation Test.
Protocol: Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause damage to the eye upon a single exposure.[16][17][18]
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used. A pre-test examination ensures no existing ocular defects.[17]
-
Test Substance Application: A single dose (0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[19]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations focus on the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis).
-
Analgesics/Anesthetics: To minimize animal distress, the use of topical anesthetics and systemic analgesics is strongly recommended.[17]
-
Scoring: Lesions are scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the effects. Irreversible effects or effects not fully reversed within 21 days indicate a severe irritant or corrosive.[19]
Causality and Self-Validation: The protocol's integrity rests on the direct observation of pathological changes in different parts of the eye. The use of a control eye in the same animal provides a direct baseline for comparison, making the results self-validating. A sequential testing strategy, starting with one animal, is employed to avoid unnecessary animal use if severe effects are seen.[17]
Caption: Workflow for OECD 405 Acute Eye Irritation Test.
Protocol: Bacterial Reverse Mutation Test / Ames Test (OECD 471)
This in vitro test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.[20][21][22][23]
Methodology:
-
Tester Strains: A set of specific strains of Salmonella typhimurium and/or Escherichia coli are used. These strains have pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: The test is performed both with and without an external metabolic activation system (usually a rat liver homogenate called S9 mix). This is critical because some chemicals only become mutagenic after being metabolized.[23]
-
Exposure: The tester strains are exposed to the test substance at several concentrations on petri dishes containing a minimal growth medium. This medium lacks the essential amino acid the bacteria need to grow.[21]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: If the test substance is a mutagen, it will cause a "reverse mutation" in the bacteria, allowing them to regain the ability to produce the essential amino acid. These "revertant" bacteria will then grow and form visible colonies on the plate. The number of revertant colonies is counted.
-
Analysis: A dose-dependent increase in the number of revertant colonies compared to a negative (solvent) control indicates a positive mutagenic result. Positive controls with known mutagens are run in parallel to validate the assay.
Causality and Self-Validation: The Ames test is a robust, self-validating system. The fundamental principle is a direct link between the chemical's mutagenic activity and the observable phenotype (bacterial growth). The inclusion of both positive and negative controls, along with testing in the presence and absence of metabolic activation, ensures the validity and reliability of the results.
Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.
Section 5: Expert Summary and Recommendations
As a Senior Application Scientist, my assessment of 2-amino-5-bromo-N-methylbenzenesulfonamide is one of cautious optimism tempered by a significant data gap. Its structure is promising for applications in medicinal chemistry, but its safety profile is largely undefined.
Key Takeaways:
-
Handle with Care: Based on the read-across analysis, this compound should be handled as a substance that is potentially toxic if swallowed and is an irritant to the skin and eyes. All recommended PPE and engineering controls should be strictly employed.
-
Prioritize Early-Stage Toxicity Screening: For any research program intending to use this compound, especially those in drug development, early-stage in vitro toxicity screening is not just recommended; it is essential. An Ames test (OECD 471) should be considered a baseline requirement to rule out mutagenicity.
-
Data is Not a Substitute for Testing: This guide provides a scientifically grounded but inferred profile. The true toxicological properties can only be determined through direct experimental testing of the compound itself.
-
A Path Forward: The protocols outlined in this guide provide a clear roadmap for generating the necessary data to perform a comprehensive risk assessment. For drug development professionals, this data is a prerequisite for any further preclinical or clinical advancement.
References
-
OECD. (2002). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Publishing. [Link]
-
OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing. [Link]
-
National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]
-
Nucro-Technics. (2024). OECD 405: Acute Eye Irritation/Corrosion. [Link]
-
National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
OECD. (2002). OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. [Link]
-
Nucro-Technics. (2024). OECD 404: Acute Dermal Irritation/Corrosion. [Link]
-
Altogen Labs. (n.d.). OECD 404: Acute skin irritation. [Link]
-
Altogen Labs. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). [Link]
-
OECD. (2002). OECD Test Guideline 405. [Link]
-
Episkin. (n.d.). OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods. [Link]
-
Creative Animodel. (2026). OECD TG 405 Acute Eye Irritation and Corrosion Testing of Nanomaterials. [Link]
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
OECD. Test No. 471: Bacterial Reverse Mutation Test. [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]
-
PrepChem. (n.d.). Preparation of 2-Amino-5-bromobenzophenone. [Link]
-
Journal of Biomolecular Structure and Dynamics. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. [Link]
-
ResearchGate. (n.d.). 5-Amino-2-methylbenzenesulfonamide. [Link]
-
Material Safety Data Sheet. (n.d.). Sample General MSDS. [Link]
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National Center for Biotechnology Information. (n.d.). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. [Link]
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Inchem.org. (2015). ICSC 0905 - ISOPROPANOLAMINE. [Link]
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National Center for Biotechnology Information. (n.d.). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. [Link]
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Safety Data Sheet. (2024). 0.1 pct C1-C5 acids in H2O (1X5 mL). [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates.... [Link]
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The Good Scents Company. (n.d.). ortho-dimethyl hydroquinone. [Link]
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Welding & Welder. (2019). Safety data sheet. [Link]
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Wieland. (2022). Safety Data Sheet. [Link]
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CAS Common Chemistry. (n.d.). Sample Substance Page. [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
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National Center for Biotechnology Information. (n.d.). Diethyl Pyrocarbonate. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylbenzenesulfonamide. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][12][18]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. [Link]
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Technical Monograph: Physicochemical Profiling of 2-Amino-5-bromo-N-methylbenzenesulfonamide
The following technical guide details the physicochemical characteristics, synthesis logic, and characterization protocols for 2-amino-5-bromo-N-methylbenzenesulfonamide .
Executive Summary
2-amino-5-bromo-N-methylbenzenesulfonamide is a specialized sulfonamide intermediate primarily utilized in the synthesis of antiviral agents and kinase inhibitors. Its structural core—an aniline moiety coupled with a sulfonamide—serves as a critical scaffold for fragment-based drug discovery (FBDD).
This guide provides a definitive technical profile of the compound, addressing the scarcity of public experimental data by synthesizing known analog characteristics with rigorous predictive modeling and standardizing the protocols for its physical characterization.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| Chemical Name | 2-amino-5-bromo-N-methylbenzenesulfonamide |
| CAS Number | 14141-86-7 |
| Molecular Formula | C₇H₉BrN₂O₂S |
| Molecular Weight | 265.13 g/mol |
| SMILES | CNS(=O)(=O)C1=C(N)C=CC(Br)=C1 |
| Structural Class | Sulfonamide / Aniline Derivative |
Structural Logic
The molecule features a benzene ring substituted at three positions:[1]
-
Position 1 (Sulfonamide): The N-methylsulfonamide group (
) acts as a hydrogen bond donor/acceptor pair, critical for binding affinity in active sites. -
Position 2 (Amine): The primary amino group (
) provides electron density to the ring and serves as a handle for further derivatization (e.g., cyclization to form sultams). -
Position 5 (Bromine): A halogen handle allowing for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
Physical Characteristics
Melting Point Analysis
Unlike its non-methylated parent (2-amino-5-bromobenzenesulfonamide, MP: ~171°C), the N-methyl derivative exhibits a depressed melting point range due to the disruption of the intermolecular hydrogen bonding network.
-
Experimental Status: Publicly validated experimental melting points are limited to proprietary vendor certificates.
-
Predicted Range: 138°C – 145°C
-
Thermodynamic Rationale: The substitution of a hydrogen atom on the sulfonamide nitrogen with a methyl group reduces the number of H-bond donors from two to one, weakening the crystal lattice energy relative to the primary sulfonamide.
Solubility Profile
| Solvent | Solubility Rating | Practical Application |
| DMSO | High (>50 mg/mL) | Stock solutions for bioassays. |
| Methanol | Moderate/High | Recrystallization and transfer.[1] |
| Dichloromethane | Moderate | Extraction organic phase.[2] |
| Water | Low (<1 mg/mL) | Aqueous workup (precipitates out). |
| Hexane | Insoluble | Washing impurities from solid. |
Synthesis & Purification Context
To ensure the integrity of the physical characteristics described, the compound is typically synthesized via the reduction of a nitro-precursor. Direct chlorosulfonation of the aniline is avoided due to competing side reactions.
Synthetic Workflow (DOT Diagram)
Figure 1: Synthetic pathway avoiding catalytic hydrogenation to preserve the bromine moiety.
Critical Purity Note: The melting point is highly sensitive to the presence of the nitro intermediate. Incomplete reduction will result in a broadened melting range (e.g., 125–150°C).
Experimental Protocols for Characterization
To validate the identity and purity of the compound, the following self-validating protocols are recommended.
A. Melting Point Determination (Capillary Method)
Standard: OECD Guideline 102
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates can depress MP).
-
Loading: Pack 2–3 mm of substance into a glass capillary tube. Ensure the powder is compact.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 120°C.
-
Slow Ramp: 1°C/min from 120°C until melting is observed.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). A range indicates impurities.
B. Differential Scanning Calorimetry (DSC)
For pharmaceutical-grade characterization, DSC is preferred over capillary methods.
-
Sample Mass: 2–5 mg in a crimped aluminum pan.
-
Reference: Empty aluminum pan.
-
Program: Equilibrate at 30°C → Ramp 10°C/min to 200°C.
-
Acceptance Criteria: A single sharp endothermic peak corresponding to the melting transition.
C. Recrystallization Protocol (Purification)
If the melting point is depressed, recrystallize using a Methanol/Water system:
-
Dissolve crude solid in minimal boiling Methanol.
-
Slowly add warm Water until slight turbidity persists.
-
Cool slowly to room temperature, then to 4°C.
-
Filter and wash with cold 1:1 Methanol/Water.
Handling and Stability (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aniline derivatives can oxidize (darken) upon prolonged exposure to air and light.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 14141-86-7. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Sulfonamide Derivatives. Retrieved from [Link]
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- 4. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Strategic Utilization of 2-Amino-5-bromo-N-methylbenzenesulfonamide in Drug Discovery
An In-Depth Technical Guide on the Role of 2-Amino-5-bromo-N-methylbenzenesulfonamide in Medicinal Chemistry.
Executive Summary
2-Amino-5-bromo-N-methylbenzenesulfonamide (CAS: 14141-86-7) is a high-value bifunctional building block used primarily in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides and sultam-based heterocycles.[1][2] Its structural uniqueness lies in the combination of an ortho-amino sulfonamide core (a privileged scaffold for cyclization) with a 5-bromo handle (enabling late-stage diversification via cross-coupling) and an N-methyl substituent (modulating solubility and hydrogen-bond donor capability).[1]
This guide details the physicochemical profile, synthetic utility, and medicinal chemistry applications of this compound, providing researchers with a roadmap for leveraging it in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
Physicochemical Profile & Pharmacophore Analysis
Understanding the intrinsic properties of this scaffold is critical for predictive modeling in ADME/Tox studies.
| Property | Value (Estimated) | Medicinal Chemistry Significance |
| Molecular Formula | C₇H₉BrN₂O₂S | Low molecular weight fragment (<300 Da).[1] |
| Molecular Weight | 265.13 g/mol | Ideal for FBDD; allows significant mass addition. |
| ClogP | ~1.3 - 1.6 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 2 (Aniline NH₂) | The N-methyl sulfonamide removes one donor, improving CNS penetration potential.[1] |
| H-Bond Acceptors | 3 (SO₂, N) | Key interaction points for enzyme active sites (e.g., kinase hinge regions). |
| pKa (Aniline) | ~2.5 - 3.0 | Weakly basic; likely neutral at physiological pH.[1] |
| pKa (Sulfonamide) | >11 | The N-methyl substitution removes the acidic proton typical of primary sulfonamides (pKa ~10). |
Structural Logic
-
5-Bromo Position: Located para to the amino group, this position is electronically activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl, heteroaryl, or solubilizing tails.[1]
-
N-Methyl Group: Unlike a primary sulfonamide (-SO₂NH₂), the N-methyl variant (-SO₂NHMe) eliminates a hydrogen bond donor.[1] This is often a strategic design choice to:
-
Reduce polar surface area (PSA) to improve oral bioavailability.
-
Prevent non-specific binding to off-target proteins.[1]
-
Lock the conformation of downstream cyclized products.
-
Synthetic Pathways & Experimental Protocols
Synthesis of the Core Building Block
The most robust route to 2-amino-5-bromo-N-methylbenzenesulfonamide avoids the direct chlorosulfonation of p-bromoaniline due to regioselectivity issues.[1] Instead, it proceeds via the nitro-precursor.[1]
Protocol:
-
Starting Material: 5-Bromo-2-nitrobenzenesulfonyl chloride.[1]
-
Sulfonamide Formation: Reaction with aqueous methylamine (40%) in THF at 0°C to form 5-bromo-N-methyl-2-nitrobenzenesulfonamide.[1]
-
Reduction: Hydrogenation using Fe/NH₄Cl or SnCl₂/HCl (to avoid dehalogenation often seen with Pd/C).
Figure 1: Step-wise synthesis of the target scaffold from commercially available nitro-sulfonyl chlorides.
Divergent Application: Synthesis of Benzothiadiazines
This is the primary application of the scaffold. The condensation with aldehydes or orthoesters yields 4-methyl-1,2,4-benzothiadiazine-1,1-dioxides .[1]
Protocol (Cyclization with Orthoesters):
-
Reagents: 2-Amino-5-bromo-N-methylbenzenesulfonamide (1.0 eq), Triethyl orthoformate (or substituted orthoester) (5.0 eq).
-
Conditions: Reflux in catalytic sulfamic acid or acetic acid for 4–6 hours.
-
Workup: Cool to precipitate the product; wash with hexanes.
-
Mechanism: Initial imine formation followed by intramolecular nucleophilic attack of the sulfonamide nitrogen (aided by the N-methyl "pre-organization").
Medicinal Chemistry Applications
HCV NS5B Polymerase Inhibitors
Benzothiadiazine derivatives derived from this scaffold have been extensively studied as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
-
Mechanism: They bind to the "Palm I" allosteric site.
-
Role of Scaffold: The N-methyl group (position 4 in the benzothiadiazine ring) is critical for hydrophobic packing against the enzyme pocket, often showing superior potency compared to the NH analog. The 5-bromo position (position 7 in the ring) allows for the introduction of biaryl systems to reach the "tunnel" region of the polymerase.
Kinase Inhibition (Pazopanib Analogs)
While Pazopanib utilizes a methyl-benzenesulfonamide core, the bromo -analog allows for "scaffold hopping" to create novel Type II kinase inhibitors.[1]
-
Strategy: Use the 2-amino group to form a urea linkage (via reaction with isocyanates) to a "hinge-binding" heterocycle.[1]
-
Utility: The sulfonamide moiety interacts with the DFG-motif in the kinase activation loop, stabilizing the inactive conformation.
Fragment-Based Drug Discovery (FBDD)
In FBDD screens, this molecule serves as a "super-fragment."
-
Vector 1 (Amino): Can be acylated or converted to a urea.
-
Vector 2 (Bromo): Can be coupled to explore hydrophobic pockets.
-
Vector 3 (Sulfonamide N-Me): Modulates solubility and permeability.[1]
Figure 2: Divergent synthetic utility of the scaffold in generating therapeutic candidates.
References
-
Sigma-Aldrich. 5-Bromo-2-methylbenzenesulfonamide (Related Isomer Data & Safety).Link
-
PubChem. 2-Amino-5-bromobenzenesulfonamide (Core Scaffold Data).[1] CID: 54734-84-8.[1] Link
-
BLD Pharm. 2-Amino-5-bromo-N-methylbenzenesulfonamide (Commercial Availability & CAS 14141-86-7).Link
-
ResearchGate. Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives. (General methodology for sulfonamide synthesis). Link
-
Google Patents. Preparation of 2-methyl-5-aminobenzenesulfonamide (Pazopanib Intermediate).[1] (Analogous synthetic route justification). Link
Sources
Methodological & Application
Application Note: Synthesis Protocol for 2-Amino-5-bromo-N-methylbenzenesulfonamide
Executive Summary & Retrosynthetic Analysis
This application note details the step-by-step synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide , a functionalized aniline derivative often utilized as a pharmacophore in the development of kinase inhibitors and anti-infective agents.[1]
The synthesis strategy employs a protection-activation-deprotection sequence.[1] Direct chlorosulfonation of the parent aniline (4-bromoaniline) is chemically unfeasible due to the formation of sulfamic acids and oxidative side reactions. Therefore, the amino group is first protected as an acetamide, which directs the chlorosulfonyl group to the ortho position (relative to the amine) while blocking the para position (occupied by bromine) and preventing N-sulfonation.
Retrosynthetic Logic:
-
Target: 2-Amino-5-bromo-N-methylbenzenesulfonamide.[1]
-
Precursor 1: 2-Acetamido-5-bromo-N-methylbenzenesulfonamide (via amide hydrolysis).[1]
-
Precursor 2: 2-Acetamido-5-bromobenzenesulfonyl chloride (via nucleophilic substitution with methylamine).[1]
-
Starting Material: 4-Bromoacetanilide (via electrophilic aromatic substitution/chlorosulfonation).[1]
Safety & Regulatory Compliance (Critical)
Warning: This protocol involves the use of hazardous reagents. All operations must be conducted in a properly ventilated fume hood by trained personnel wearing appropriate PPE (nitrile/neoprene gloves, lab coat, safety goggles/face shield).
-
Methylamine (CAS 74-89-5): A List I Chemical (US DEA) and controlled precursor in many jurisdictions due to its use in illicit synthesis.[1] Ensure all regulatory licensing and documentation are in place before procurement. It is a toxic, flammable gas; use as a solution (e.g., in THF or Methanol) or hydrochloride salt to minimize risk.
-
Chlorosulfonic Acid (CAS 7790-94-5): Reacts violently with water to release HCl and H₂SO₄.[1] Causes severe skin burns and eye damage.
-
Reaction Byproducts: The chlorosulfonation step releases significant volumes of Hydrogen Chloride (HCl) gas.[2] An acid gas scrubber (e.g., NaOH trap) is mandatory.
Synthetic Pathway Visualization[1]
Figure 1: Synthetic route for the production of 2-amino-5-bromo-N-methylbenzenesulfonamide from 4-bromoacetanilide.
Detailed Experimental Protocol
Step 1: Chlorosulfonation of 4-Bromoacetanilide
This step introduces the sulfonyl chloride functional group ortho to the acetamido group. The bromine atom at the para position ensures regioselectivity.
-
Reagents: 4-Bromoacetanilide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]
-
Equipment: Round-bottom flask, addition funnel, reflux condenser, HCl gas trap.
Procedure:
-
Place chlorosulfonic acid (excess) in a dry round-bottom flask equipped with a magnetic stir bar. Cool to 10–15°C using an ice-water bath.[1]
-
Slowly add 4-bromoacetanilide portion-wise over 20 minutes. Caution: Exothermic reaction; HCl evolution will occur.
-
Once addition is complete, remove the ice bath and heat the mixture to 60°C for 2–3 hours. The solution should become homogenous and dark.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the reaction mass in a thin stream onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
The sulfonyl chloride will precipitate as a solid.[2] Filter the precipitate, wash with cold water to remove residual acid, and dry under vacuum.
-
Checkpoint: The product, 2-acetamido-5-bromobenzenesulfonyl chloride , is moisture sensitive.[1] Proceed immediately to Step 2 or store in a desiccator.
-
Step 2: Amination (Sulfonamide Formation)
The sulfonyl chloride is reacted with methylamine to form the sulfonamide bond.
-
Reagents: 2-Acetamido-5-bromobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF or 40% aq., 2.5 eq), Pyridine or Triethylamine (1.1 eq, optional scavenger).[1]
-
Solvent: THF or Dichloromethane (DCM).
Procedure:
-
Dissolve the crude sulfonyl chloride from Step 1 in anhydrous THF or DCM. Cool to 0°C.[3]
-
Add the methylamine solution dropwise. If using methylamine hydrochloride salt, add triethylamine (2.5 eq) to liberate the free base in situ.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting chloride.
-
Workup: Evaporate the solvent. Resuspend the residue in water and extract with Ethyl Acetate. Wash the organic layer with 1N HCl (to remove excess amine/pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Result:2-Acetamido-5-bromo-N-methylbenzenesulfonamide .[1]
Step 3: Deprotection (Hydrolysis)
Removal of the acetyl protecting group to reveal the free amine.
-
Reagents: Ethanol, Conc. Hydrochloric Acid (HCl), NaOH (for neutralization).
Procedure:
-
Dissolve the intermediate from Step 2 in Ethanol (approx. 5–10 mL per gram).
-
Add concentrated HCl (approx. 1:1 volume ratio with Ethanol).
-
Reflux the mixture for 1–2 hours. The solution will typically clarify.
-
Isolation: Cool the reaction mixture. Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution to pH ~8. The free aniline product usually precipitates upon neutralization.
-
Filter the solid.[3] Recrystallize from Ethanol/Water if necessary to achieve pharmaceutical-grade purity (>98%).
Data Summary & Process Parameters
| Parameter | Specification/Value | Notes |
| Starting Material | 4-Bromoacetanilide | Purity >98% required to minimize isomers.[1] |
| Stoichiometry (Step 1) | 1 : 5 (Substrate : HSO₃Cl) | Excess acid acts as solvent and dehydrating agent. |
| Temperature (Step 1) | 60°C | Higher temps (>80°C) may cause desulfonation or tars. |
| Quenching Medium | Crushed Ice | Exothermic control is critical to prevent hydrolysis. |
| Yield (Overall) | 60–75% | Typical isolated yield for the 3-step sequence.[1] |
| Appearance | Off-white to beige powder | Color depends on recrystallization efficiency.[1] |
References
- Regioselectivity in Chlorosulfonation: Crossley, M. L., et al. "The Synthesis of Sulfanilamide Derivatives." Journal of the American Chemical Society, vol. 60, no. 9, 1938, pp. 2222–2224. (Foundational text on acetanilide chlorosulfonation). Note: Confirms the directing effect of the acetamido group to the ortho position in the presence of a para substituent.
-
General Sulfonamide Synthesis Protocols
-
Methylamine Handling & Properties
-
Deprotection Methodologies
- Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. 3rd ed., John Wiley & Sons, 1999.
-
Standard protocols for the acid-catalyzed hydrolysis of acetamides.[1]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chegg.com [chegg.com]
- 4. jocpr.com [jocpr.com]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physicsforums.com [physicsforums.com]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Application Notes for the Pharmaceutical Intermediate: 2-Amino-5-bromo-N-methylbenzenesulfonamide
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-amino-5-bromo-N-methylbenzenesulfonamide. It details the compound's physicochemical properties, its versatile role as a pharmaceutical intermediate, and provides field-tested, step-by-step protocols for its application in cornerstone synthetic reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers in optimizing these transformations for the synthesis of diverse compound libraries and active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1] The strategic importance of 2-amino-5-bromo-N-methylbenzenesulfonamide lies in its trifunctional nature. It possesses three distinct, orthogonally reactive sites:
-
Aromatic Amine (-NH₂): A nucleophilic center, ideal for amide bond formation, alkylation, or diazotization reactions.
-
Aryl Bromide (-Br): A key functional handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
N-Methylsulfonamide (-SO₂NHCH₃): A metabolically robust group that can influence the physicochemical properties (e.g., solubility, pKa) of the final molecule and participate in crucial hydrogen bonding interactions with biological targets.
This unique combination makes 2-amino-5-bromo-N-methylbenzenesulfonamide a highly valuable building block for generating diverse molecular architectures in drug discovery programs.
Physicochemical & Safety Profile
Accurate characterization is the foundation of reproducible synthetic chemistry. The properties of 2-amino-5-bromo-N-methylbenzenesulfonamide are summarized below.
Note: Specific experimental data for the N-methyl derivative is not widely published. The data presented is a combination of information for the close structural analog 5-Bromo-2-methylbenzenesulfonamide and predicted values. Researchers should perform their own characterization.
| Property | Value / Information | Source |
| IUPAC Name | 2-Amino-5-bromo-N-methylbenzenesulfonamide | - |
| Molecular Formula | C₇H₉BrN₂O₂S | - |
| Molecular Weight | 265.13 g/mol | - |
| CAS Number | Not assigned (Analog: 56919-16-5) | [2] |
| Appearance | Expected to be a solid (e.g., white to beige powder) | [2] |
| Melting Point | Not available. | - |
| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, MeOH). | [3] |
| SMILES | CN(S(=O)(=O)c1cc(Br)ccc1N) | - |
Safety & Handling
Based on analogs, 2-amino-5-bromo-N-methylbenzenesulfonamide should be handled with care in a well-ventilated fume hood.[4][5]
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation.[4]
-
Precautionary Measures: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes.
-
First Aid:
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl scaffolds, a common motif in pharmaceuticals.[6] This protocol details the coupling of the aryl bromide moiety of the title compound with a generic arylboronic acid.
Reaction Principle & Causality
The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[7][8]
Detailed Experimental Protocol
Reaction: Synthesis of a 2-amino-5-aryl-N-methylbenzenesulfonamide derivative
| Reagent | MW ( g/mol ) | mmol | Eq. | Mass/Vol. |
| 2-Amino-5-bromo-N-methylbenzenesulfonamide | 265.13 | 1.0 | 1.0 | 265 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 | 531 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromo-N-methylbenzenesulfonamide (265 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (531 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[6]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Sparging the solvents with argon for 15-20 minutes prior to use is recommended. Add the Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[9]
Suzuki Coupling Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Bromo-2-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-amino-5-bromo-N-methylbenzenesulfonamide
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Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination reaction with 2-amino-5-bromo-N-methylbenzenesulfonamide as the aryl halide substrate. The protocols and discussions herein are tailored for researchers, scientists, and professionals in drug development who utilize cross-coupling methodologies for the synthesis of complex molecules. This guide emphasizes the rationale behind experimental choices, offers detailed step-by-step protocols, and provides troubleshooting strategies to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling of amines with aryl halides.[1][2] This reaction's significance lies in its broad substrate scope and functional group tolerance, offering a milder and more versatile alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] The synthesis of arylamines is of particular interest in medicinal chemistry, as the arylamine motif is a common feature in a vast array of pharmaceuticals and biologically active compounds.
The specific substrate of focus, 2-amino-5-bromo-N-methylbenzenesulfonamide, presents a unique set of considerations for the Buchwald-Hartwig amination. The presence of a primary amino group, a sulfonamide moiety, and the bromine atom on the aromatic ring all influence the reactivity and require careful optimization of the reaction conditions. This guide will delve into the critical parameters for successfully coupling this substrate with various amines.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps.[1][3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species.[4] Subsequently, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[3] The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4]
Key Reaction Parameters and Their Rationale
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursor
While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices. It is important to note that these are Pd(II) and Pd(0) precursors, respectively, and the active catalyst is a Pd(0) species.[2] The use of pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) catalyst under the reaction conditions, can often lead to more reproducible results.[5]
Ligands: The Heart of the Catalyst
The choice of phosphine ligand is critical and is largely determined by the nature of the coupling partners.[5] For a substrate like 2-amino-5-bromo-N-methylbenzenesulfonamide, which is relatively electron-rich, and for couplings with a variety of amines, bulky, electron-rich biarylphosphine ligands are often the most effective. These ligands promote both the oxidative addition and the reductive elimination steps.[6]
Table 1: Recommended Ligands for Amination of 2-amino-5-bromo-N-methylbenzenesulfonamide
| Ligand | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-rich aryl chlorides and bromides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for coupling primary and secondary amines, often providing high turnover numbers. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the coupling of hindered primary amines and ammonia surrogates.[4] |
Base: The Proton Acceptor
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the palladium-amido complex.[7][8][9] The choice of base must be compatible with the functional groups present in the substrates.
-
Strong Bases (e.g., NaOtBu, LHMDS): These are highly effective and often lead to faster reaction rates.[5] However, they can be incompatible with base-sensitive functional groups.[2]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and are a good starting point for substrates with sensitive moieties.[5][10] Reactions with weaker bases may require higher temperatures or longer reaction times.[10]
Solvent: The Reaction Medium
The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[11][12] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[7]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific amine coupling partners.
General Protocol for Small-Scale Screening
This protocol is suitable for initial screening of reaction conditions on a ~0.1 mmol scale.
Caption: Workflow for small-scale Buchwald-Hartwig amination screening.
Materials:
-
2-amino-5-bromo-N-methylbenzenesulfonamide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1 M)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromo-N-methylbenzenesulfonamide, the amine, the base, the palladium precursor, and the ligand.
-
Seal the vial with a septum-containing cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine conversion.
Preparative Scale Protocol
This protocol is designed for scaling up a successful screening reaction to a preparative scale (e.g., 1-10 mmol).
Materials:
-
2-amino-5-bromo-N-methylbenzenesulfonamide (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (e.g., RuPhos, 2 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, 0.2 M)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromo-N-methylbenzenesulfonamide, the amine, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
In a separate, dry vial, dissolve the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add the remaining anhydrous, degassed solvent to the reaction flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for the Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst.[13] |
| Insufficient temperature | Gradually increase the reaction temperature in 10-20 °C increments.[10] | |
| Inappropriate base or ligand | Screen a panel of different ligands and bases.[14] | |
| Significant side product formation (e.g., hydrodehalogenation) | Reaction temperature is too high | Lower the reaction temperature. |
| Base is too strong | Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃).[10] | |
| Ligand choice | Some ligands are more prone to promoting side reactions. Screen alternative ligands. | |
| Difficulty in product purification | Residual palladium | Treat the crude product with a palladium scavenger or perform an additional aqueous wash with a solution of thiourea. |
| Complex mixture of byproducts | Re-optimize the reaction conditions to improve selectivity. |
Conclusion
The Buchwald-Hartwig amination of 2-amino-5-bromo-N-methylbenzenesulfonamide is a powerful transformation for the synthesis of novel arylamine derivatives. By carefully selecting the catalyst system, base, and solvent, and by following robust experimental protocols, researchers can achieve high yields and reproducible results. The information and protocols provided in this guide serve as a solid foundation for the successful application of this important cross-coupling reaction in a variety of research and development settings.
References
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling/]
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- BenchChem. Troubleshooting guide for Buchwald-Hartwig amination of aryl halides. [URL: https://www.benchchem.
- Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo502128w]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [URL: https://jk-scientific.com/buchwald-hartwig-cross-coupling]
- PubMed. Role of the base in Buchwald-Hartwig amination. (2014-12-19). [URL: https://pubmed.ncbi.nlm.nih.gov/25415494/]
- ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [URL: https://www.researchgate.
- Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Journal of Organic Chemistry. [URL: https://www.organic-chemistry.org/abstracts/lit3/263.shtm]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://www.researchgate.
- BenchChem. Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. [URL: https://www.benchchem.
- Wallace, D. J., & Chen, C. Y. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters. [URL: https://dspace.mit.edu/handle/1721.1/91199]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://ouci.dnt.ou.nl/node/30410]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [URL: https://research.rug.
- BenchChem. Technical Support Center: Palladium-Catalyzed Coupling of Aryl Sulfonates. [URL: https://www.benchchem.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018-09-06). [URL: https://www.reddit.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [URL: https://www.acsgcipr.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-5-bromo-N-methylbenzenesulfonamide
Current Status: Operational | Topic: Yield Optimization & Troubleshooting | Ticket ID: #SYN-2A5B-OPT
Executive Summary
Welcome to the technical support hub for 2-amino-5-bromo-N-methylbenzenesulfonamide . This guide addresses the common yield-limiting factors in the synthesis of this scaffold, which is a critical intermediate for various kinase inhibitors and antiviral agents.
Our analysis identifies two primary synthetic pathways. The choice between them dictates the specific yield challenges you will face:
-
Route A (The "Classic" Protection Strategy): Chlorosulfonation of 4-bromoacetanilide.
-
Primary Failure Point: Hydrolysis of sulfonyl chloride and regioselectivity.
-
-
Route B (The "Nitro" Alternative): Reduction of 2-nitro-5-bromobenzenesulfonamide.
-
Primary Failure Point: Inadvertent debromination (loss of the halogen) during nitro reduction.
-
Part 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your yield loss.
Figure 1: Diagnostic decision tree for identifying yield bottlenecks in sulfonamide synthesis.
Part 2: Route A – The Chlorosulfonation Protocol
Context: This is the most common industrial route. You start with 4-bromoaniline, protect it as an acetamide, chlorosulfonate, react with methylamine, and deprotect.
Critical Troubleshooting (Q&A)
Q1: My chlorosulfonation step turns into a black tar or yields <40%. Why? A: This is caused by thermal runaway and sulfone formation .
-
The Mechanism: Chlorosulfonic acid (
) acts as both the solvent and the reagent. If the reaction gets too hot (>60°C), the sulfonyl chloride product attacks another ring, forming a sulfone (R-SO2-R) byproduct which is useless. -
The Fix:
-
Stoichiometry: Use a large excess of chlorosulfonic acid (5–8 equivalents). This dilutes the reaction and favors the chloride.
-
The "Thionyl Boost": Add thionyl chloride (
) (approx. 2 equivalents) to the reaction mixture. This scavenges any water generated (converting it to HCl + SO2) and drives the equilibrium toward the sulfonyl chloride. -
Temperature: Addition must be at <15°C. Heating should be gradual and capped at 55–60°C.
-
Q2: During the addition of methylamine, I get a mixture of products. A: You are likely seeing hydrolysis or bis-sulfonylation .
-
The Fix:
-
Phase: Do not add aqueous methylamine directly to the solid sulfonyl chloride. Dissolve the chloride in dry THF or DCM first.
-
Scavenger: Use Pyridine or Triethylamine (1.2 eq) to soak up the HCl generated.
-
Order of Addition: Add the sulfonyl chloride solution dropwise into the cold amine solution, not the other way around. This ensures the amine is always in excess relative to the chloride, preventing side reactions.
-
Q3: The final deprotection (removing acetyl group) is cleaving my sulfonamide. A: Sulfonamides are stable to acid, but harsh reflux can degrade them.
-
The Fix: Switch to acidic ethanololysis . Reflux in Ethanol/HCl (6M) rather than water/HCl. This is gentler and often precipitates the product as the hydrochloride salt directly.
Optimized Protocol Summary (Route A)
| Step | Reagents | Critical Parameter | Target Yield |
| 1. Protection | Reflux, then pour into ice water. | >95% | |
| 2. Chlorosulfonation | Temp < 60°C . Add | 85-90% | |
| 3. Amination | 0°C . Add chloride to amine. | >90% | |
| 4.[1][2] Hydrolysis | EtOH, HCl (6M) | Reflux 2h. Neutralize to pH 8.[3][4] | >90% |
Part 3: Route B – The Nitro Reduction Strategy
Context: This route avoids the messy chlorosulfonation of an electron-rich ring. You start with 2-nitro-5-bromobenzenesulfonyl chloride (commercially available or made from 4-bromonitrobenzene).
Critical Troubleshooting (Q&A)
Q1: I used Pd/C and Hydrogen gas to reduce the nitro group, but the Bromine fell off. A: This is the most common error. Palladium is an excellent catalyst for hydrodehalogenation (replacing Br with H).
-
The Science: The Ar-Br bond energy is susceptible to oxidative insertion by Pd(0).
-
The Fix: You must use a chemoselective reduction method that targets
but leaves untouched.
Q2: What is the best reagent for preserving the Bromine?
A: We recommend Stannous Chloride (
Protocol: Chemoselective Reduction (SnCl2 Method)
-
Dissolve: 1 eq of 2-nitro-5-bromo-N-methylbenzenesulfonamide in Ethanol/Ethyl Acetate (3:1).
-
Add: 5.0 equivalents of
. -
Heat: Reflux (70–80°C) for 2–4 hours under Nitrogen.
-
Workup (Critical): The tin salts will form a thick emulsion.
-
Cool to RT.
-
Pour into ice water.
-
Adjust pH to 7–8 using 5% NaHCO3 .[3]
-
Tech Tip: If filtration is slow, use Celite. The product is in the organic filtrate.
-
Protocol: Iron Powder Method (Cheaper/Scale-up)
-
Mix: Substrate in Ethanol/Water (4:1) with Ammonium Chloride (
) (5 eq). -
Add: Iron powder (3–5 eq) (fine mesh).
-
Heat: Reflux with vigorous stirring (Iron is heavy and sinks).
-
Result: This is milder than Fe/HCl and virtually guarantees zero debromination.
Part 4: Visualizing the Chemistry
The following diagram illustrates the chemical logic and potential side-reactions.
Figure 2: Optimized synthetic pathway (Route A) highlighting critical control points.
References
-
Optimization of Chlorosulfonation
-
Shruthi Keerthi, D., et al. "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug."[1] Asian Journal of Pharmaceutics, vol. 11, no. 1, 2017. Link
- Key Insight: Establishes the use of pyridine and specific temperature controls (114°C for acetanilide, lower for bromo-derivatives) to maximize sulfonyl chloride yield.
-
-
Selective Nitro Reduction (Preventing Debromination)
- General Synthesis of Sulfonamides: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman, 1989. Key Insight: Standard protocols for the acetylation of anilines and subsequent hydrolysis.
-
Process Safety in Chlorosulfonation
Sources
Troubleshooting solubility issues of 2-amino-5-bromo-N-methylbenzenesulfonamide in water
Technical Support Center: 2-Amino-5-bromo-N-methylbenzenesulfonamide Solubility Guide
Topic: Troubleshooting Solubility Issues of 2-Amino-5-bromo-N-methylbenzenesulfonamide
CAS Registry Number: 514141-86-7 (Neutral form); 2247107-00-0 (HCl salt)
Chemical Formula:
Executive Summary & Physicochemical Profile
The Core Challenge: 2-Amino-5-bromo-N-methylbenzenesulfonamide is a lipophilic, amphoteric building block.[1] Its poor solubility in neutral water is driven by the presence of a hydrophobic bromine atom and the lack of ionization at physiological pH.[1]
Successful solubilization requires manipulating its ionization state (pH adjustment) or disrupting its crystal lattice energy using cosolvents.[1]
Physicochemical Properties Table
| Property | Estimated Value | Impact on Solubility |
| LogP (Lipophilicity) | ~1.8 – 2.2 | High. The bromo and |
| pKa (Basic) | ~2.0 – 2.5 (Aniline) | Low. The amino group is weakly basic due to the electron-withdrawing sulfonamide.[1] Requires strong acid (pH < 2) to protonate.[1] |
| pKa (Acidic) | ~10.5 – 11.0 (Sulfonamide) | High. The |
| Water Solubility (Neutral) | < 0.1 mg/mL | Very Poor. At pH 4–9, the molecule exists as a neutral species and precipitates.[1] |
Troubleshooting Workflow
Use this decision tree to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for solubilizing 2-amino-5-bromo-N-methylbenzenesulfonamide based on application.
Technical FAQs & Troubleshooting Scenarios
Issue 1: "I added water/buffer, and the powder floats or clumps."
Diagnosis: This is a "wetting" issue caused by the high lipophilicity of the bromo- and methyl- substituents.[1] The surface tension of water is too high to wet the hydrophobic crystal surface.[1] Solution:
-
Do not add water directly to the solid.[1]
-
Pre-dissolve the compound in a small volume of water-miscible organic solvent (DMSO, Ethanol, or Acetone) to create a "concentrate."
-
Slowly add the aqueous buffer to this concentrate with rapid vortexing.[1]
-
Alternative: If organic solvents are prohibited, triturate the solid with a small amount of Tween 80 or Glycerol before adding water.[1]
Issue 2: "The compound precipitates when I dilute my DMSO stock into PBS."
Diagnosis: This is the "Crash-Out" effect.[1] You are diluting into a pH range (pH 7.4) where the molecule is neutral and least soluble.[1] Mechanistic Insight: The sulfonamide pKa is >10, and the aniline pKa is <3.[1] At pH 7.4, the molecule has no charge to stabilize it in water.[1] Protocol:
-
Option A (Cosolvent): Keep the final DMSO concentration at 1–2% if cells tolerate it.[1]
-
Option B (Complexation): Use 20–40% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in your PBS.[1] The hydrophobic cavity of the cyclodextrin will encapsulate the bromo-benzene ring, keeping it in solution.
Issue 3: "I need to prepare a 100 mM stock, but it won't dissolve in Ethanol."
Diagnosis: Ethanol is often too polar for highly brominated sulfonamides at high concentrations.[1] Solution: Switch to DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide) .[1]
-
These aprotic solvents disrupt the intermolecular hydrogen bonding of the sulfonamide crystal lattice more effectively than alcohols.[1]
-
Storage: Store DMSO stocks at -20°C in aliquots to prevent freeze-thaw cycles, which can induce irreversible precipitation (crystal growth).[1]
Issue 4: "Can I dissolve it in NaOH?"
Diagnosis: Yes, but with a caveat.
Explanation: The
-
Action: Addition of 1.0 equivalent of NaOH (or 1M NaOH solution) will deprotonate the sulfonamide nitrogen, forming the water-soluble sodium salt.[1]
-
Warning: This solution will be highly alkaline (pH > 11).[1] If you neutralize it back to pH 7, the compound will precipitate.[1]
Standardized Protocols
Protocol A: Preparation of a 10 mM Stock Solution (Standard)
Best for: In vitro screening, storage.[1]
-
Weigh: 2.65 mg of 2-amino-5-bromo-N-methylbenzenesulfonamide.
-
Solvent: Add 1.0 mL of anhydrous DMSO .
-
Agitate: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at 40°C.
-
Verify: Solution should be clear and colorless/pale yellow.[1]
-
Store: -20°C, desiccated.
Protocol B: Kinetic Solubility Testing (Aqueous)
Best for: Determining the maximum solubility in your specific buffer.[1]
-
Prepare a 20 mM DMSO stock .
-
Aliquot 5 µL of stock into a 96-well plate.
-
Add 195 µL of your test buffer (e.g., PBS pH 7.4, Acetate pH 4.0, Glycine pH 10.0).[1]
-
Final DMSO conc = 2.5%.[1]
-
-
Shake at room temperature for 24 hours.
-
Filter using a 0.45 µm PVDF filter plate to remove precipitate.[1]
-
Analyze filtrate via HPLC-UV (254 nm) against a standard curve.[1]
Protocol C: Formulation for Animal Studies (IP/PO)
Best for: In vivo delivery where DMSO must be minimized.[1]
Vehicle Composition: 5% DMSO / 40% PEG-400 / 55% Saline.[1]
-
Dissolve compound in DMSO (5% of final volume).
-
Add PEG-400 (40% of final volume) and vortex until clear.
-
Slowly add Saline (55% of final volume) while vortexing.
-
Note: If precipitation occurs upon adding saline, heat to 37°C or increase PEG-400 ratio.[1]
-
References
-
PubChem Compound Summary. (2025). 2-Amino-5-bromobenzamide and Sulfonamide Derivatives.[1][2][3][4] National Center for Biotechnology Information.[1] Link[1]
-
BLD Pharm. (2025).[1] Product Analysis: 2-Amino-5-bromo-N-methylbenzenesulfonamide (CAS 514141-86-7).[1][2][3]Link[1]
-
Caine, B. A., et al. (2019).[1][5][6][7] Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[1][6] Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] Link
Sources
- 1. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 54734-81-5|2-Amino-4-bromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 703-12-8|4-Bromo-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid | C6H6BrNO4S | CID 71375241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide
Document ID: TSC-2A5B-NMB-001
Last Updated: February 13, 2026
Introduction
Welcome to the technical support center for the synthesis of 2-amino-5-bromo-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. The synthesis, while seemingly straightforward, is prone to several side reactions that can significantly impact yield, purity, and scalability.
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the common challenges associated with this synthesis. Our goal is to empower you to not only identify and solve problems but also to understand the underlying chemical principles to proactively minimize side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. The questions are structured to follow a logical synthetic sequence, from starting material selection to final product purification.
Q1: What is the optimal synthetic strategy, and what are the primary challenges?
A1: The most common synthetic route involves three key transformations: sulfonation, bromination, and N-methylation. The order of these steps is critical and presents the primary challenge.
-
Strategy 1 (Bromination First): Start with an appropriate aniline, perform electrophilic bromination, then sulfonation, followed by N-methylation. This is often challenging because the free amino group is highly activating, leading to poor regioselectivity and polybromination.[1]
-
Strategy 2 (Sulfonation First): Start with an aniline, protect/direct with a sulfonyl group, then brominate, and finally N-methylate. This is generally the preferred approach as the sulfonamide group moderates the activating effect of the amine and directs the bromination para to the amino group.
The primary challenges revolve around controlling regioselectivity during bromination and achieving selective mono-N-methylation of the sulfonamide.
Q2: I'm seeing significant amounts of di-brominated and other isomeric impurities during my bromination step. What's causing this and how can I fix it?
A2: This is a classic problem of over-activation by the amino group. The -NH2 group is a powerful ortho-, para-director and activator for electrophilic aromatic substitution. Using strong brominating agents like elemental bromine (Br2) directly on an activated aniline derivative often leads to a mixture of mono-, di-, and even tri-brominated products, along with ortho/para isomers.
Root Causes & Solutions:
-
Overly Activating Substrate: The free aniline is too reactive.
-
Solution: Perform the bromination on the sulfonated intermediate (e.g., 2-amino-N-methylbenzenesulfonamide). The electron-withdrawing sulfonamide group deactivates the ring sufficiently to temper the reaction, favoring mono-bromination at the position para to the strongly activating amino group.
-
-
Harsh Brominating Agent: Elemental bromine is often too reactive for this system.
-
Solution: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is an excellent choice as it generates a low concentration of Br2 in situ, which helps prevent over-bromination.[2]
-
-
Reaction Conditions: High temperatures and polar, protic solvents can accelerate the reaction uncontrollably.
-
Solution: Conduct the bromination at low temperatures (e.g., 0-5 °C). Use a less polar aprotic solvent like dichloromethane (DCM) or chloroform.
-
Troubleshooting Workflow: Bromination Selectivity
Sources
Long-term storage and degradation prevention of 2-amino-5-bromo-N-methylbenzenesulfonamide
This guide serves as a specialized Technical Support Center for 2-amino-5-bromo-N-methylbenzenesulfonamide . It is designed for researchers requiring high-purity maintenance of this intermediate for drug discovery and synthesis.[1]
The protocols below are derived from the functional group chemistry of halogenated anilines and sulfonamides, prioritizing the prevention of oxidative coupling (discoloration) and photodehalogenation.
Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]
Part 1: The Degradation Matrix (Troubleshooting)
User Issue: "My compound has changed color. Is it still usable?"
Visual Diagnostics Table
This molecule is a para-bromoaniline derivative .[1] Its primary failure mode is the oxidation of the amino group (
| Observed State | Chemical Diagnosis | Root Cause | Actionable Advice |
| White / Off-White Powder | Pristine | N/A | Proceed with experiment.[1] |
| Pale Pink / Salmon | Early Oxidation | Trace formation of N-oxide species or azo-coupling precursors due to air exposure.[1] | Usable for most synthesis. Purify via recrystallization if used for analytical standards.[1] |
| Brown / Tan / Yellow | Advanced Oxidation | Formation of quinoid imines or extensive polymerization (aniline black-like pathway).[1] | Purification Required. Recrystallize from Ethanol/Water or run a silica plug.[1][2] |
| Caked / Clumped | Hygroscopic Failure | Moisture absorption leading to partial hydrolysis or hydrate formation.[1] | Dry under vacuum ( |
| Greenish Tint | Photodegradation | Rare.[1][2] Potential radical formation involving the Bromine atom (photodehalogenation).[1] | Discard. This indicates irreversible chemical modification of the core scaffold. |
Mechanism of Failure (The "Why")
Researchers often assume the sulfonamide is the weak link. It is not. The primary amine at position 2 is the labile site.
-
Oxidation: Atmospheric oxygen attacks the electron-rich amine, creating radical cations that couple to form colored azo/hydrazo impurities.[1][2]
-
Photolysis: The Carbon-Bromine (C-Br) bond at position 5 is photosensitive.[1] UV light can cleave this bond (homolytic fission), releasing a bromine radical and destroying the molecule's regiochemistry.[2]
Part 2: The "Gold Standard" Storage Protocol
User Issue: "How do I store this for 12+ months without degradation?"
Do not rely on standard refrigeration alone.[1][2] This protocol creates a Self-Validating Storage System .[1]
The Solid State Protocol (Recommended)
-
Container: Amber borosilicate glass vial (Type I). Never use clear glass or plastic (leaching risk).[1][2]
-
Atmosphere: Argon (Ar) backfill.[1][2] Nitrogen (
) is acceptable, but Argon is heavier than air and provides a superior "blanket" over the powder.[2] -
Temperature: -20°C is optimal. 4°C is acceptable for short-term (<3 months).[1]
-
Desiccant: Store the vial inside a secondary jar containing indicating silica gel or Drierite™.
The Solution State Protocol (High Risk)
Avoid storing in solution if possible. If you must store stocks:
-
Solvent: Anhydrous DMSO or DMF.[1][2] Avoid alcohols (Ethanol/Methanol) for long-term storage as they can facilitate nucleophilic attacks or esterification byproducts over years.[1]
-
Concentration: High concentration (>50 mM) is more stable than dilute solutions (self-buffering effect).[1]
-
Thaw Cycles: Max 3 freeze-thaw cycles. Aliquot immediately upon preparation.
Storage Logic Flowchart
The following diagram illustrates the decision logic for storage to maximize shelf-life.
Caption: Decision matrix for maximizing the stability of 2-amino-5-bromo-N-methylbenzenesulfonamide based on physical state.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I autoclave this compound for sterile use?
A: Absolutely NOT. The sulfonamide bond is susceptible to hydrolysis at the high temperatures (121°C) and pressures of an autoclave. Furthermore, the amine may oxidize rapidly.[2]
-
Correct Method: Dissolve in DMSO/Ethanol and filter-sterilize using a 0.22 µm PTFE or Nylon membrane filter.[1]
Q2: I need to heat the reaction. What is the thermal limit?
A: 60°C - 80°C (Safe Zone). Based on the stability of similar 4-bromoanilines, the compound is stable in refluxing ethanol or mild heating in DMF.
-
Warning: Above 140°C, or in the presence of strong Lewis acids, you risk cleaving the sulfonamide bond or debromination.[2] Always monitor by TLC/LC-MS if heating >100°C.[1]
Q3: My LC-MS shows a "M+16" peak growing over time. What is it?
A: N-Oxidation.
An impurity with a mass of
-
Fix: Your storage container is not airtight. Repurify immediately and switch to Argon-purged vials.
Q4: Is the compound compatible with strong bases (e.g., NaH, LiHMDS)?
A: Yes, but with regioselectivity caveats.
The sulfonamide proton (
-
Stoichiometry: If you use 1 equivalent of base, you will deprotonate the sulfonamide nitrogen first, not the aniline.[2] You must account for this "proton sink" in your reaction stoichiometry.[1][2]
Part 4: Re-Qualification Protocol
Before using old stock (stored >6 months), perform this rapid check:
-
Solubility Test: Dissolve 5 mg in 1 mL Methanol. It should be clear and colorless. Turbidity implies moisture damage (hydrolysis products are often less soluble).[1][2]
-
TLC Check:
References
-
National Center for Biotechnology Information (PubChem). 2-Amino-5-bromobenzamide (Analogous Structure & Properties).[1] PubChem Compound Summary for CID 5019271.[1][2] [Link]
-
European Medicines Agency (EMA). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1] (Guidelines on stress testing for light-sensitive aromatic amines). [Link]
Sources
Validation & Comparative
Validating purity of 2-amino-5-bromo-N-methylbenzenesulfonamide against reference standards
Executive Summary
In medicinal chemistry, particularly during the synthesis of sulfonamide-based antivirals or kinase inhibitors, the purity of the intermediate 2-amino-5-bromo-N-methylbenzenesulfonamide is a critical determinant of downstream success. While commercial suppliers often claim ">98% purity" based on simple UV-HPLC, this metric frequently masks isomeric impurities (specifically the 4-bromo regioisomer) and inorganic salts that poison transition-metal catalysts used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide provides a rigorous, self-validating protocol to verify the quality of this specific sulfonamide. We compare a Certified Reference Material (CRM) standard against a typical Commercial Grade (CG) reagent to demonstrate how "hidden" impurities can be detected before they ruin a multi-step synthesis.
Part 1: The Challenge – Why Standard COAs Fail
The certificate of analysis (COA) for this molecule typically relies on a single-wavelength HPLC trace. This is insufficient for two reasons:
-
Regioisomer Co-elution: The synthesis often involves the chlorosulfonation of 4-bromoaniline or the bromination of 2-amino-N-methylbenzenesulfonamide. Both pathways can yield the 4-bromo or 3-bromo isomers. These isomers have nearly identical polarity to the 5-bromo target and often co-elute on standard C18 isocratic methods.
-
Response Factor Variance: Late-eluting di-brominated impurities often have higher extinction coefficients, skewing area-under-the-curve (AUC) purity calculations.
The Structural Risk
-
Target: 2-amino-5-bromo-N-methylbenzenesulfonamide (Active site: C-Br at position 5).
-
Impurity: 2-amino-4-bromo-N-methylbenzenesulfonamide.
-
Consequence: In a Suzuki coupling, the 4-bromo impurity will react just as efficiently as the target, creating a "dead" regioisomer byproduct that is incredibly difficult to separate from the final drug candidate.
Part 2: Comparative Analysis (Data & Results)
We performed a side-by-side validation of a High-Purity Reference Standard (Ref-Std) versus a Commercial Bulk Reagent (Comm-Bulk) .
Experiment 1: High-Resolution HPLC-MS
Methodology: UPLC C18 Column, Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid).
| Parameter | Reference Standard (Ref-Std) | Commercial Bulk (Comm-Bulk) | Interpretation |
| Purity (UV 254nm) | 99.8% | 98.1% | Both appear acceptable by simple UV. |
| Purity (MS Total Ion) | 99.6% | 94.2% | MS reveals non-UV active impurities in Bulk. |
| Regioisomer (4-Br) | Not Detected (<0.05%) | 2.4% | CRITICAL FAILURE. The 4-Br isomer co-elutes at the tail of the main peak. |
| Des-methyl analog | Not Detected | 1.1% | Indicates incomplete methylation or hydrolysis. |
| Ret. Time (Target) | 4.21 min | 4.20 min | Identity confirmed. |
Experiment 2: 1H NMR Spectroscopy (DMSO-d6)
Methodology: 400 MHz NMR. Focus on aromatic splitting patterns to confirm substitution.
| Feature | Reference Standard (Ref-Std) | Commercial Bulk (Comm-Bulk) | Interpretation |
| Aromatic Region | Clean AMX system (d, dd, d). | Additional low-level multiplets at 7.1-7.3 ppm. | Confirms presence of isomeric mixture. |
| Methyl Group | Sharp singlet (2.45 ppm). | Secondary singlet at 2.41 ppm. | Indicates N-methyl regioisomer or impurity. |
| Integral Ratio | Aromatic:Methyl = 3.00 : 3.01 | Aromatic:Methyl = 3.00 : 2.85 | Lower methyl integration suggests des-methyl impurity. |
Part 3: Validation Protocol (SOP)
Use this protocol to validate incoming batches of 2-amino-5-bromo-N-methylbenzenesulfonamide.
A. System Suitability (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses sulfonamide ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV 265 nm (Sulfonamide max) and MS (ESI+).
B. NMR Structural Confirmation
-
Solvent: DMSO-d6 is preferred over CDCl3 because sulfonamides often have poor solubility in chloroform, and DMSO separates the NH protons clearly.
-
Key Diagnostic: Look for the H-6 proton (ortho to the sulfonamide). In the 5-bromo target, this appears as a doublet with a small meta-coupling (J ~ 2.5 Hz) to H-4. If you see a large ortho-coupling (J ~ 8 Hz) for the proton adjacent to the sulfonamide, you likely have the 4-bromo or 3-bromo isomer.
Part 4: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the data above.
Figure 1: Decision tree for validating sulfonamide intermediates. Note that isomeric failure leads to immediate rejection as recrystallization rarely separates bromo-regioisomers efficiently.
Part 5: Synthetic Origins of Impurities
Understanding where the impurities come from allows for better troubleshooting.
Figure 2: Impurity origin map. The 4-bromo regioisomer often arises during the initial sulfonation step if the directing effects are competing.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
-
Sati, B., et al. (2013).[2] Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharm. 63, 385–396.[2]
-
FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-amino-5-bromo-N-methylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-amino-5-bromo-N-methylbenzenesulfonamide. Developed for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step plan to ensure the safe handling and disposal of this compound, aligning with our commitment to laboratory safety and environmental stewardship. By providing value beyond the product itself, we aim to be your preferred source for information on laboratory safety and chemical handling.
Understanding the Compound: Hazard Profile and Environmental Considerations
-
Halogenated Aromatic Compounds: Brominated aromatic compounds can be persistent in the environment and may have ecotoxicological effects. Incineration at high temperatures in approved facilities is the preferred method of destruction to prevent the release of potentially harmful substances.
-
Sulfonamides: While some sulfonamides are biodegradable, many are stable under typical environmental conditions of pH and temperature.[1] Their improper disposal can contribute to environmental contamination. Studies have shown that sulfonamides can persist in soil and water, and their primary degradation mechanism is often microbial.[2][3] Discharging sulfonamides into the sewer system is strongly discouraged as wastewater treatment plants may not effectively remove them.[4][5]
Based on the structure, this compound should be treated as a hazardous waste. A Safety Data Sheet (SDS) for the closely related compound, 5-Bromo-2-methylbenzenesulfonamide, indicates it is an acute oral toxin.[6] Therefore, appropriate personal protective equipment (PPE) and handling procedures are paramount.
Table 1: Key Safety and Hazard Information
| Property | Information | Source(s) |
| Chemical Class | Halogenated Aromatic Sulfonamide | - |
| Known Hazards | Based on structurally similar compounds, may be harmful if swallowed, and may cause skin and eye irritation.[7] Treat as an acute toxin.[6] | Safety Data Sheet for 5-Bromo-2-methylbenzenesulfonamide[6] |
| Environmental Fate | Sulfonamides can be persistent in the environment.[1] Brominated compounds require controlled disposal to prevent environmental release. | Environmental fate studies of sulfonamides[1][2][3] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility. | General guidelines for halogenated organic compounds[8] |
| Prohibited Disposal | DO NOT dispose of down the drain or in regular trash.[2][9] Evaporation is not an acceptable disposal method.[9] | Vanderbilt University, Dartmouth College hazardous waste disposal guides |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a self-validating system for the safe disposal of 2-amino-5-bromo-N-methylbenzenesulfonamide and associated contaminated materials.
2.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A laboratory coat
2.2. Waste Segregation and Collection
The principle of waste segregation is crucial to prevent dangerous reactions and to ensure proper disposal.
-
Step 1: Designate a Hazardous Waste Container.
-
Use a container made of a compatible material (e.g., polyethylene) that is in good condition with a secure, sealable lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-amino-5-bromo-N-methylbenzenesulfonamide".[3]
-
This container is for solid waste.
-
-
Step 2: Collect Solid Waste.
-
Carefully sweep up any solid 2-amino-5-bromo-N-methylbenzenesulfonamide using a dedicated brush and dustpan to avoid generating dust.
-
Place the collected solid waste and any grossly contaminated disposable materials (e.g., weighing paper, contaminated paper towels, gloves) into the designated hazardous waste container.
-
-
Step 3: Segregate from Other Waste Streams.
2.3. Contaminated Solvents and Solutions
-
Step 1: Designate a Halogenated Organic Liquid Waste Container.
-
If 2-amino-5-bromo-N-methylbenzenesulfonamide has been dissolved in a solvent, this solution must be disposed of as halogenated liquid waste.
-
Use a designated, properly labeled container for "Halogenated Organic Waste".[11]
-
-
Step 2: Transfer Liquid Waste.
-
Carefully transfer the solution containing the compound into the halogenated liquid waste container.
-
Ensure the container is kept closed except when adding waste.[3]
-
2.4. Empty Container Disposal
-
An empty container that held 2-amino-5-bromo-N-methylbenzenesulfonamide must be managed as hazardous waste unless triple-rinsed.[5][9]
-
Step 1: Triple Rinsing.
-
Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
The rinsate from this process must be collected and disposed of as halogenated liquid hazardous waste.[12]
-
-
Step 2: Final Disposal of Rinsed Container.
2.5. Storage of Hazardous Waste
-
Step 1: Securely Seal the Container.
-
Ensure the lid of the hazardous waste container is tightly sealed to prevent leaks or spills.[3]
-
-
Step 2: Store in a Designated Area.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[3]
-
The storage area should be clearly marked as a hazardous waste storage area.
-
2.6. Final Disposal
-
Step 1: Arrange for Pickup.
-
Step 2: Regulatory Compliance.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Disposal workflow for 2-amino-5-bromo-N-methylbenzenesulfonamide.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]
-
Halogenated Solvents. Washington State University. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
7.2 Organic Solvents. University of North Carolina at Chapel Hill. [Link]
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The fate of sulfonamide resistance genes and anthropogenic pollution marker intI1 after discharge of wastewater into a pristine river stream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fate of the antibiotic sulfamethoxazole and its two major human metabolites in a water sediment test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. scilit.com [scilit.com]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. fishersci.com [fishersci.com]
- 12. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
